
Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate under controlled pH conditions to form the azo compound.
Benzoylation: The final step involves the benzoylation of the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the azo groups, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Sulfuric acid, sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and substitution mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 7-amino-3-((2,5-dimethyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Trisodium 4-hydroxy-7-((5-hydroxy-7-sulphonatophenyl)azo)naphthalene-2-sulphonate
Uniqueness
Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific benzoylamino group, which imparts distinct chemical properties and enhances its stability and solubility compared to similar compounds .
Eigenschaften
CAS-Nummer |
5873-24-5 |
|---|---|
Molekularformel |
C30H21N5Na2O8S2 |
Molekulargewicht |
689.6 g/mol |
IUPAC-Name |
disodium;7-benzamido-4-hydroxy-3-[[2-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C30H23N5O8S2.2Na/c1-18-15-23(33-32-21-7-11-24(12-8-21)44(38,39)40)10-14-26(18)34-35-28-27(45(41,42)43)17-20-16-22(9-13-25(20)29(28)36)31-30(37)19-5-3-2-4-6-19;;/h2-17,36H,1H3,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI-Schlüssel |
IYMCOVNZPOGMGS-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


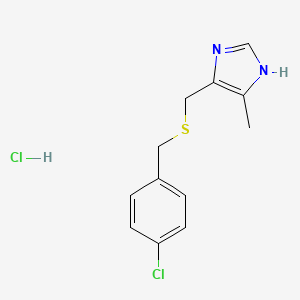
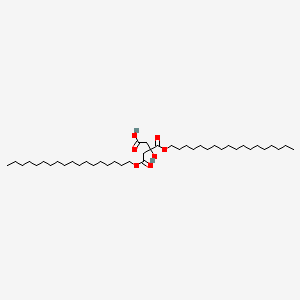
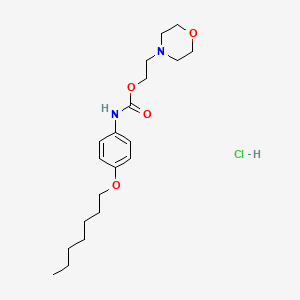
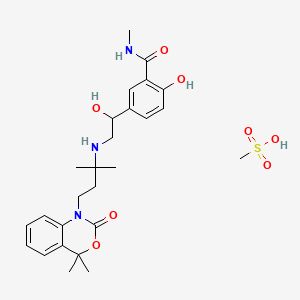


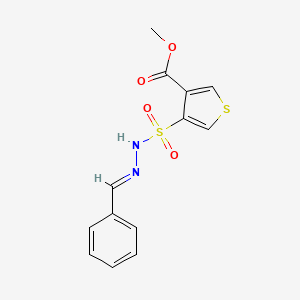
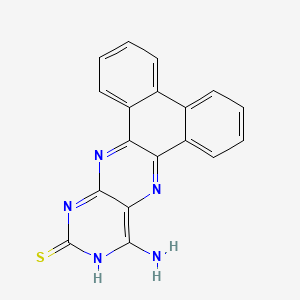
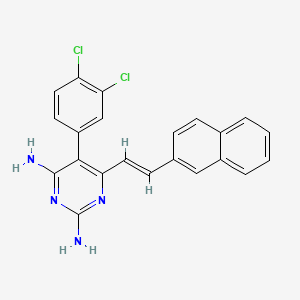
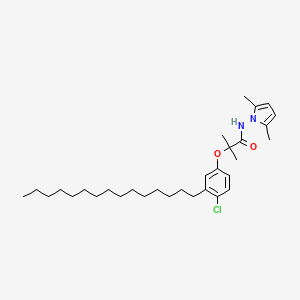
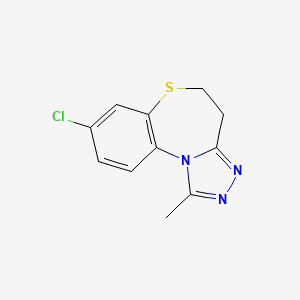


![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
